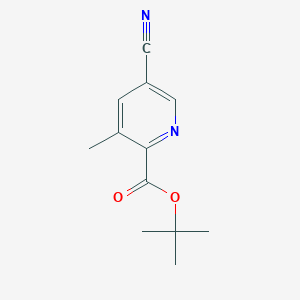
5-Cyano-3-methyl-pyridine-2-carboxylic acid tert-butyl ester
Cat. No. B8407773
M. Wt: 218.25 g/mol
InChI Key: NLGIWIXDQNXLGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08338413B1
Procedure details


To a solution of 5-bromo-3-methyl-pyridine-2-carboxylic acid tert-butyl ester (48 g, 176 mmol) in DMF (253 mL) under N2 atmosphere was sequentially added Zn powder (1.15 g, 17.6 mmol), Pd2(dba)3 (4.04 g, 4.4 mmol), tri-tert-butylphosphine (214 g, 10.6 mmol, 10 wt % in n-hexane). The mixture was then heated to 50˜60° C. with stirring, at this point, Zn(CN)2 (14.5 g, 123.5 mmol) was added to the mixture in one portion. The reaction mixture was then heated at 69° C. with stirring. After 1 h, the reaction mixture was allowed to cool to below 30° C. and filtered. The filter cake was washed with DMF. To the filtrate was added 2-methyltetrahydrofuran with stirring and the mixture was cooled to <20° C., to the mixture was added slowly 3N aqueous ammonia solution with stirring and the mixture was then stirred vigorously for 30 min at 20˜30° C. before layer separation. The organic layer was washed with brine and concentrated in vacuo to give the title compound as a yellowish crystalline solid: ESIMS: 219; [(M+H)+]; 1H NMR (400 MHz, acetone-d6): δ 8.79 (d, 1H), 8.20 (d, 1H), 2.49 (s, 3H), 1.60 (s, 9H).
Quantity
48 g
Type
reactant
Reaction Step One





Name
Zn(CN)2
Quantity
14.5 g
Type
catalyst
Reaction Step Six

Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:5][C:6]([C:8]1[C:13]([CH3:14])=[CH:12][C:11](Br)=[CH:10][N:9]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C(P(C(C)(C)C)C(C)(C)C)(C)(C)C.[CH3:29][N:30](C=O)C>[Zn].C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].[C-]#N.[C-]#N.[Zn+2]>[C:1]([O:5][C:6]([C:8]1[C:13]([CH3:14])=[CH:12][C:11]([C:29]#[N:30])=[CH:10][N:9]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:4.5.6.7.8,9.10.11|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
48 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)C1=NC=C(C=C1C)Br
|
Step Two
|
Name
|
|
|
Quantity
|
214 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)P(C(C)(C)C)C(C)(C)C
|
Step Three
|
Name
|
|
|
Quantity
|
253 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Step Four
|
Name
|
|
|
Quantity
|
1.15 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|
Step Five
|
Name
|
|
|
Quantity
|
4.04 g
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Step Six
|
Name
|
Zn(CN)2
|
|
Quantity
|
14.5 g
|
|
Type
|
catalyst
|
|
Smiles
|
[C-]#N.[C-]#N.[Zn+2]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
69 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was then heated to 50˜60° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the mixture in one portion
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to below 30° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
The filter cake was washed with DMF
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the filtrate was added 2-methyltetrahydrofuran
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was cooled to <20° C., to the mixture
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added slowly 3N aqueous ammonia solution
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was then stirred vigorously for 30 min at 20˜30° C. before layer separation
|
|
Duration
|
30 min
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with brine
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
